molecular formula C11H14O3 B1296660 2-(2,4-Dimethylphenoxy)propanoic acid CAS No. 777-02-6

2-(2,4-Dimethylphenoxy)propanoic acid

Cat. No. B1296660
CAS RN: 777-02-6
M. Wt: 194.23 g/mol
InChI Key: IFJVJZSRAQXZEY-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)propanoic acid is a chemical compound with the CAS Number: 777-02-6 . It has a molecular weight of 194.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2,4-dimethylphenoxy)propanoic acid . The InChI code for this compound is 1S/C11H14O3/c1-7-4-5-10(8(2)6-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) .


Physical And Chemical Properties Analysis

The compound has a melting point of 85-88 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Benzofuro[2,3-c]pyrazol-3(1H)-ones : 2-(2,4-Dimethylphenoxy)propanoic acid has been used in the synthesis of benzofuro[2,3-c]pyrazol-3(1H)-ones, which are important chemical compounds. This process involves the reaction of 2,4-dimethylphenol with 2-chloropropionic acid followed by cyclization to yield various chemical structures (Hogale, Shirke, & Kharade, 1995).

Environmental Applications

  • Adsorption of Herbicides : Research has been conducted on the adsorption of herbicide 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) by electrochemically generated aluminum hydroxides. This method offers an alternative for removing such herbicides from aqueous solutions, demonstrating high removal efficiency and following Langmuir adsorption isotherm (Kamaraj, Davidson, Sozhan, & Vasudevan, 2015).

Bioactivity and Complexation

  • Copper Complexes with Herbicides : Copper complexes involving 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) have been studied. These complexes exhibit dimeric structures and show interesting solution behavior and antimicrobial activity, indicating potential applications in bioactive fields (Psomas et al., 1998).

Pharmaceutical and Medical Research

  • Chiral Stationary Phases : 2-(2,4-Dimethylphenoxy)propanoic acid derivatives have been used in creating chiral stationary phases for enantioseparation, which is crucial in pharmaceutical research for separating and analyzing chiral compounds (Chen et al., 2011).

Agricultural and Herbicidal Research

  • Herbicide Dissipation Studies : Studies on the dissipation of 2,4-Dichlorophenoxyacetic acid (2,4-D) in soil, which includes compounds like 2-(2,4-dichlorophenoxy)propanoic acid, have been conducted to understand their environmental impact and behavior in agricultural settings (Wilson, Geronimo, & Armbruster, 1997).

Environmental Safety and Ecotoxicology

  • Effects on Crops : Research has been done on the effects of simulated acid rain and 2-(2,4-dichlorophenoxy) propanoic acid on various crops. This study provides insights into the environmental and ecotoxicological impact of such compounds on agricultural produce (Larsen, 1985).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2,4-dimethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-5-10(8(2)6-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJVJZSRAQXZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307259
Record name 2-(2,4-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenoxy)propanoic acid

CAS RN

777-02-6
Record name 777-02-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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